In-Depth Technical Guide: Physicochemical Properties of Regorafenib-13C,d3
In-Depth Technical Guide: Physicochemical Properties of Regorafenib-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Regorafenib-13C,d3, an isotopically labeled form of Regorafenib. This document is intended to support research and development activities by providing key data, experimental context, and visual representations of its biological interactions.
Core Physicochemical Data
Regorafenib-13C,d3 is a stable, isotopically labeled analog of Regorafenib, a multi-kinase inhibitor. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis of Regorafenib in complex biological matrices.[1][2][3]
| Property | Value |
| CAS Number | 2126178-55-8[1][2][4] |
| Molecular Formula | C₂₀¹³CH₁₂D₃ClF₄N₄O₃[1][2][4] |
| Molecular Weight | 486.8 g/mol [2][4] |
| Exact Mass | 486.099060[1] |
| Purity | ≥99% deuterated forms (d₁-d₃)[2][4] |
| Formulation | A solid[2][4] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 14 mg/mL[2] |
| Storage | -20°C[2] |
| Stability | ≥ 4 years[2] |
Experimental Protocols: Application in Quantitative Analysis
Regorafenib-13C,d3 is primarily utilized as an internal standard in analytical methodologies, particularly for the quantification of Regorafenib in biological samples through mass spectrometry-based assays.
General Workflow for Quantification of Regorafenib using LC-MS/MS:
The following outlines a typical experimental workflow for using Regorafenib-13C,d3 as an internal standard.
Caption: A typical LC-MS/MS workflow for the quantification of Regorafenib.
Methodology Details:
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Sample Preparation: A known concentration of Regorafenib-13C,d3 is spiked into the biological sample. This is followed by protein precipitation, typically with a solvent like acetonitrile, to remove larger molecules. The sample is then centrifuged, and the supernatant containing the analyte and internal standard is collected.
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Liquid Chromatography (LC) Separation: The supernatant is injected into a liquid chromatography system. A reversed-phase column (e.g., C18) is commonly used to separate Regorafenib and its labeled counterpart from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.
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Mass Spectrometry (MS/MS) Detection: The eluent from the LC system is introduced into a mass spectrometer, typically equipped with an electrospray ionization (ESI) source. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Regorafenib and Regorafenib-13C,d3 are monitored. This highly selective detection method enhances the accuracy and sensitivity of the assay.
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Data Analysis: The peak areas of the analyte (Regorafenib) and the internal standard (Regorafenib-13C,d3) are integrated. The ratio of the peak area of Regorafenib to that of Regorafenib-13C,d3 is then used to calculate the concentration of Regorafenib in the original sample by referencing a standard calibration curve.
Biological Context: Regorafenib's Mechanism of Action
Regorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor progression, including angiogenesis, oncogenesis, and the tumor microenvironment.[5][6][7] Its therapeutic effects are attributed to the inhibition of a wide range of kinases.[5][6]
Key Signaling Pathways Inhibited by Regorafenib:
The following diagram illustrates the primary signaling pathways affected by Regorafenib.
Caption: Regorafenib's multi-targeted inhibition of key signaling pathways.
Regorafenib exerts its anti-tumor effects through several mechanisms:
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Anti-angiogenesis: By inhibiting VEGFR 1-3, PDGFR-β, FGFR 1-2, and TIE2, Regorafenib blocks the formation of new blood vessels, which are essential for tumor growth and survival.[5][6][7]
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Anti-oncogenesis: It directly targets oncogenic kinases such as c-KIT, RET, RAF-1, and B-RAF, thereby inhibiting tumor cell proliferation and survival signaling pathways.[5][7]
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Modulation of the Tumor Microenvironment: Regorafenib also influences the tumor microenvironment, in part by inhibiting the colony-stimulating factor 1 receptor (CSF1R), which can modulate the immune response against the tumor.[7]
This multi-pronged approach allows Regorafenib to counteract tumor growth, progression, and mechanisms of resistance.[7]
References
- 1. Regorafenib-13C-d3 | CAS#:2126178-55-8 | Chemsrc [chemsrc.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regorafenib-13C-d3 - Cayman Chemical [bioscience.co.uk]
- 5. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. hematologyandoncology.net [hematologyandoncology.net]
